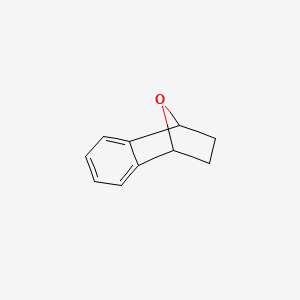

1,4-Epoxy-1,2,3,4-tetrahydronaphthalene

Description

Significance of Epoxides in Organic Synthesis and Chemical Research

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly valued in organic synthesis. Their significance stems from the substantial ring strain within the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific and regioselective introduction of two functional groups, making epoxides versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The ability to control the stereochemistry of these ring-opening reactions is a cornerstone of modern asymmetric synthesis.

Overview of Bridged Polycyclic Aromatic Hydrocarbon Derivatives in Academic Inquiry

Bridged polycyclic aromatic hydrocarbons (PAHs) are a class of compounds characterized by a three-dimensional structure where two or more rings of a polycyclic system are connected by a bridge of one or more atoms. This structural feature imparts rigidity and a defined spatial arrangement of substituents, which can significantly influence the molecule's physical, chemical, and biological properties. In academic research, these derivatives are explored for their potential applications in materials science, where their unique topologies can lead to novel electronic and photophysical properties. nih.govnih.govresearchgate.netrsc.org Furthermore, in medicinal chemistry, the conformational constraint imposed by the bridge can lead to enhanced binding affinity and selectivity for biological targets. rsc.orgnih.govchemicalbook.comnih.gov

Specific Context of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene within Advanced Organic Chemistry Research

This compound, also known as 1,2,3,4-tetrahydro-1,4-epoxynaphthalene, is a specific example of a bridged PAH derivative. Its structure can be viewed as a naphthalene (B1677914) core where the 1 and 4 positions are bridged by an oxygen atom, and the C2-C3 bond is saturated. This compound is a member of the 7-oxabicyclo[2.2.1]heptane family fused to a benzene (B151609) ring.

In advanced organic chemistry research, this compound and its derivatives are of interest primarily as synthetic intermediates. The strained oxa-bridge makes the molecule a useful precursor for a variety of transformations. For instance, the ring-opening of the epoxide can lead to the formation of substituted dihydronaphthalene and tetralin derivatives, which are common scaffolds in medicinal chemistry. researchgate.net The dienophilic nature of the double bond in its unsaturated precursor, 1,4-epoxy-1,4-dihydronaphthalene (B1582345), allows for its use in Diels-Alder reactions to construct complex polycyclic systems. cenmed.comresearchgate.net

While extensive research on the broader class of 7-oxabicyclo[2.2.1]heptene derivatives exists, showcasing their utility in the synthesis of natural products and other complex targets, the specific research focus on this compound itself is more limited. rsc.orgnih.govcapes.gov.br Its significance is often contextualized by the reactivity of its core scaffold.

Scope and Objectives of Current and Future Research Directions

Current research involving bridged naphthalene systems like this compound is multifaceted. In synthetic chemistry, the objective is to leverage the inherent reactivity of the epoxy-bridge to develop novel and efficient synthetic methodologies. This includes exploring new catalytic systems for stereoselective ring-opening reactions and tandem reaction sequences that can rapidly build molecular complexity from this scaffold. acs.orgnbinno.com

Future research directions are likely to expand into materials science and medicinal chemistry. In materials science, the rigid framework of bridged naphthalenes could be exploited to create novel polymers and organic electronic materials with tailored properties. nih.govnih.govresearchgate.netrsc.orgdoi.org In medicinal chemistry, there is potential to use this compound as a starting point for the synthesis of new drug candidates. The defined three-dimensional structure of this scaffold could be used to design molecules that interact with biological targets in a highly specific manner. Further investigation into the metabolism and biological activity of this compound and its derivatives could also open new avenues for research. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | rsc.orgnih.govchemicalbook.comnih.gov |

| Molecular Weight | 146.19 g/mol | rsc.orgnih.govchemicalbook.comnih.gov |

| CAS Number | 35185-96-7 | rsc.orgnih.govchemicalbook.comnih.gov |

| IUPAC Name | 1,2,3,4-tetrahydro-1,4-epoxynaphthalene | nih.govnih.gov |

| Appearance | Data not widely available | |

| Boiling Point | Data not widely available | |

| Melting Point | Data not widely available | |

| Solubility | Data not widely available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Source(s) |

| ¹H NMR | Data not widely available in reviewed literature | |

| ¹³C NMR | Data not widely available in reviewed literature | |

| Mass Spectrometry | Mass spectral data available in NIST Chemistry WebBook | |

| Infrared (IR) | Data not widely available in reviewed literature |

Structure

3D Structure

Propriétés

Numéro CAS |

35185-96-7 |

|---|---|

Formule moléculaire |

C10H10O |

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

InChI |

InChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-10H,5-6H2 |

Clé InChI |

SPELXJYTVLDKGB-UHFFFAOYSA-N |

SMILES |

C1CC2C3=CC=CC=C3C1O2 |

SMILES canonique |

C1CC2C3=CC=CC=C3C1O2 |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Route Development for 1,4 Epoxy 1,2,3,4 Tetrahydronaphthalene

Historical and Classical Approaches to Epoxide Formation in Tetrahydronaphthalene Skeletons

The foundational methods for creating the epoxide ring on a tetrahydronaphthalene framework have traditionally relied on the epoxidation of unsaturated precursors or multi-step sequences starting from stable aromatic compounds.

A common and direct method for synthesizing epoxytetrahydronaphthalenes involves the epoxidation of dihydronaphthalene isomers. The reaction of 1,2-dihydronaphthalene (B1214177) with an oxidizing agent is a primary route to forming the corresponding epoxide.

Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are frequently employed for this transformation. For instance, the synthesis of 2,3-epoxy-1,2,3,4-tetrahydronaphthalene, an isomer of the title compound, is achieved by treating 1,4-dihydronaphthalene (B28168) with m-CPBA in a biphasic system of methylene (B1212753) chloride and aqueous sodium bicarbonate. prepchem.com This reaction proceeds at room temperature, and after workup and purification by column chromatography, the desired epoxide is isolated. prepchem.com

The epoxidation of 1,2-dihydronaphthalene using various oxidizing systems has been studied to understand the factors influencing yield and selectivity. These classical approaches laid the groundwork for the development of more refined and stereoselective methods.

An alternative to the direct epoxidation of a partially saturated ring is the synthesis from a more readily available aromatic starting material like naphthalene (B1677914). These multi-step routes offer flexibility in introducing functionality and controlling stereochemistry.

One such process for preparing an enantiomerically pure tetrahydronaphthalene epoxide, (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene, starts with naphthalene. google.com The key steps in this sequence are:

Microbial oxidation of naphthalene to produce cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene.

Hydrogenation of the diene to yield cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. google.com

Sulfonylation of the resulting diol with a sulfonyl halide (e.g., methanesulfonyl chloride) to form a bis-sulfonyl ester. google.com

Intramolecular cyclization of the bis-sulfonyl ester by treatment with a base, such as an alkali metal carbonate or hydroxide (B78521), to furnish the final epoxide. google.com

Another approach involves the biocatalytic epoxidation of naphthalene itself using enzymes like fungal peroxygenases. nih.govwhiterose.ac.uk These enzymes can directly convert naphthalene into naphthalene-1,2-epoxide, which is a reactive intermediate. nih.gov This arene oxide can then be captured and further transformed, representing a modern enzymatic take on synthesis from naphthalene derivatives. nih.govwhiterose.ac.uk

Contemporary and Advanced Synthetic Protocols

Modern synthetic efforts have focused on achieving high levels of stereocontrol in the epoxidation of tetrahydronaphthalene skeletons, leading to the development of asymmetric and catalytic systems that produce enantioenriched epoxides.

The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses of epoxytetrahydronaphthalenes. A key strategy is the kinetic resolution of a racemic epoxide mixture. Chiral (salen)Mn complexes have been shown to catalyze the asymmetric hydroxylation of chiral epoxides, leading to a kinetic resolution. acs.org For example, when racemic 1,2-dihydronaphthalene oxide is treated with a chiral (salen)Mn catalyst, one enantiomer of the epoxide reacts faster to form an epoxy alcohol, leaving the unreacted epoxide enriched in the other enantiomer. acs.org

Another approach is the direct asymmetric epoxidation of the olefin precursor. This has been achieved with high levels of stereoinduction using sterically hindered manganese chiroporphyrin catalysts for the epoxidation of 1,2-dihydronaphthalene. acs.org The enantiomeric excess of the resulting epoxide was found to correlate with the degree of nonplanar distortion of the porphyrin catalyst. acs.org

The use of catalytic systems is central to modern stereoselective epoxidation. These catalysts, typically metal complexes with chiral ligands, can efficiently and selectively produce the desired epoxide enantiomer.

Ruthenium(II) complexes with chiral Schiff bases derived from L-leucine and L-histidine have been used as catalysts for the enantioselective epoxidation of 1,2-dihydronaphthalene. sci-hub.ru The choice of solvent and the electronic nature of the substituents on the ligand were found to influence the enantioselectivity, with less polar solvents and electron-donating groups favoring higher enantiomeric excess. sci-hub.ru

Among the most successful and versatile catalysts for asymmetric epoxidation are metal-salen complexes. mdpi.com Salen ligands are readily synthesized from salicylaldehydes and diamines and can be easily modified to tune their steric and electronic properties. tcichemicals.commdpi.com

Manganese(III)-salen complexes are particularly effective for the asymmetric epoxidation of unfunctionalized olefins like 1,2-dihydronaphthalene. sci-hub.ru The mechanism involves the formation of a high-valent oxo-manganese species which acts as the oxygen transfer agent. The chiral environment created by the salen ligand dictates the facial selectivity of the olefin approach, leading to the preferential formation of one enantiomer of the epoxide.

Chromium-salen complexes have also been investigated. Interestingly, the stereoselectivity of the epoxidation of 1,2-dihydronaphthalene catalyzed by Cr(salen) complexes was found to be highly dependent on the reaction medium. ethz.ch A reversal of stereoselectivity was observed when the solvent was changed from dichloromethane (B109758) to a fluorous solvent like 2H,3H-decafluoropentane, highlighting the subtle interplay of steric and dispersion forces between the catalyst, substrate, and solvent. ethz.ch

Interactive Data Table: Catalytic Systems for 1,2-Dihydronaphthalene Epoxidation

| Catalyst System | Precursor | Key Features | Reference |

|---|---|---|---|

| Manganese Chiroporphyrins | 1,2-Dihydronaphthalene | High stereoinduction correlated with catalyst distortion. Up to 86% ee achieved. | acs.org |

| Ruthenium(II)-Chiral Schiff Base | 1,2-Dihydronaphthalene | Enantioselectivity influenced by solvent polarity and ligand electronics. | sci-hub.ru |

| Chiral (salen)Mn Complexes | 1,2-Dihydronaphthalene | Effective for asymmetric epoxidation and kinetic resolution of the resulting epoxide. | acs.org |

| Chromium(salen) Complexes | 1,2-Dihydronaphthalene | Stereoselectivity is reversible depending on the solvent (e.g., dichloromethane vs. fluorous solvents). | ethz.ch |

Catalytic Systems for Stereoselective Epoxidation

Polymer-Supported Catalysts for Enantioselective Epoxidation

The enantioselective epoxidation of the precursor 1,4-dihydronaphthalene is a critical step in obtaining enantiopure 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. The use of polymer-supported catalysts has emerged as a promising strategy to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry.

Research in this area has explored the use of chiral catalysts immobilized on various polymer backbones. A notable example involves the application of chiral palladacycle catalysts generated on a single-handed helical polymer skeleton. These catalysts have demonstrated high enantioselectivity in the asymmetric arylative ring-opening of 1,4-epoxy-1,4-dihydronaphthalene (B1582345), a reaction that, while different from epoxidation, showcases the potential of polymer-supported chiral systems in manipulating this specific heterocyclic core. nih.gov The principle lies in the creation of a chiral microenvironment around the catalytic active site, which is dictated by the helical structure of the polymer. This approach has yielded enantioselectivities of up to 94% ee in related reactions. nih.gov

The performance of such catalysts is not solely dependent on the chiral ligand but is also significantly influenced by the nature of the polymer support itself. rsc.org Factors such as the polymer's porosity, swelling properties, and the length and nature of the linker attaching the catalyst to the support can all impact the activity, selectivity, and stability of the catalytic system. While direct examples of polymer-supported catalysts for the enantioselective epoxidation of 1,4-dihydronaphthalene to the 1,4-epoxy isomer are not extensively reported in readily available literature, the principles established with related systems provide a strong foundation for future research.

Chemo- and Regioselective Functionalization of the Tetrahydronaphthalene Core

The chemo- and regioselective functionalization of the tetrahydronaphthalene core is paramount to ensure the formation of the desired 1,4-epoxy bridge, avoiding other potential isomers such as the 1,2-epoxide. The synthesis of the target molecule requires precise control over the reaction to direct the epoxidation to the 1,4-positions of the dihydronaphthalene precursor.

This is typically achieved through a Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic system with the oxygen bridge already in place. For instance, the reaction of a substituted furan (B31954) with an activated alkyne or benzyne (B1209423) can lead to the formation of the 1,4-epoxynaphthalene (B14758370) scaffold. Subsequent selective hydrogenation of the aromatic rings would then yield the desired this compound.

Alternatively, functionalization of a pre-existing tetrahydronaphthalene core presents a different set of challenges. Direct epoxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) itself would not yield the target molecule. Therefore, the synthesis must proceed via a precursor that allows for the specific introduction of the 1,4-epoxy bridge. This often involves multi-step sequences where directing groups are used to achieve the desired regioselectivity.

Patent Literature Analysis of Preparative Methods

An analysis of the patent literature provides valuable insights into industrially relevant methods for the synthesis of related epoxytetrahydronaphthalene structures. While patents specifically detailing the large-scale synthesis of this compound are not prominently available, patents for the synthesis of the regioisomeric 1,2-epoxy-1,2,3,4-tetrahydronaphthalene offer a comparative perspective on the synthetic strategies employed.

For example, patent EP0686153B1 describes a process for the preparation of (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene. google.com This multi-step synthesis starts from a dihydroxy compound, which is then reacted with a sulfonyl halide to form a bis-sulfonyl ester. Subsequent treatment with an alkali metal carbonate or hydroxide yields the epoxide. google.comgoogle.com

Table 1: Key Steps in the Patented Synthesis of (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene google.comgoogle.com

| Step | Reactants | Reagents | Product |

| 1 | cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | Methanesulfonyl chloride, Triethylamine | (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene |

| 2 | (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene | Aqueous caustic potash, Tetrabutylammonium bromide | (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene |

This patented methodology highlights the use of classic organic transformations to construct the epoxide ring. The process involves the conversion of a diol to a better leaving group (mesylate), followed by an intramolecular Williamson ether synthesis to form the epoxide. While this patent focuses on the 1,2-epoxide, the general principles of activating hydroxyl groups for intramolecular cyclization could be conceptually applied to the synthesis of the 1,4-epoxy isomer, provided a suitable 1,4-dihydroxy precursor could be synthesized.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of this compound analogues, several green strategies can be envisioned.

One key area is the use of biocatalysis. tudublin.ie Enzymes, operating under mild conditions in aqueous media, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, the use of lipases or epoxide hydrolases could be explored for the enantioselective synthesis or resolution of epoxide intermediates. While specific examples for the target molecule are scarce, the broader field of biocatalysis in the synthesis of chiral epoxides is well-established. mdpi.com

Another green approach involves the use of alternative reaction media. Supercritical fluids, such as supercritical carbon dioxide, can replace volatile organic solvents, reducing emissions and simplifying product purification. The hydrogenation of naphthalene to tetralin, a potential precursor, has been successfully demonstrated in supercritical hexane (B92381) using polymer-stabilized platinum nanoparticles.

Furthermore, the principles of atom economy and waste reduction are central to green chemistry. Synthetic routes that minimize the use of protecting groups and stoichiometric reagents are preferred. Catalytic methods, particularly those using recyclable catalysts like the polymer-supported systems discussed earlier, are inherently greener than stoichiometric approaches.

Challenges and Innovations in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, these would likely include:

Cost of Starting Materials: The availability and cost of the starting materials for a multi-step synthesis are critical factors.

Reagent and Catalyst Efficiency: The efficiency, cost, and recyclability of any catalysts and reagents used are paramount for economic viability.

Yield and Purity: Achieving high yields and purity on a large scale can be difficult, often requiring extensive optimization of reaction conditions and purification methods.

Process Safety: The handling of potentially hazardous reagents and intermediates at an industrial scale requires stringent safety protocols.

Waste Management: The minimization and safe disposal of waste streams are both environmental and economic necessities.

Innovations to address these challenges often focus on process intensification, such as the use of continuous flow reactors. Flow chemistry can offer better control over reaction parameters, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. The development of more robust and active catalysts that can operate under milder conditions and be easily recycled is also a key area of innovation. Furthermore, the integration of green chemistry principles, as discussed previously, is not only environmentally responsible but can also lead to more cost-effective and efficient large-scale processes.

Reactivity and Mechanistic Investigations of 1,4 Epoxy 1,2,3,4 Tetrahydronaphthalene

Ring-Opening Reactions of the Epoxide Bridge

The significant reactivity of the epoxide bridge is a consequence of its high ring strain, a combination of angle and torsional strain. This makes the epoxide a good electrophile and susceptible to attack by nucleophiles, even without a particularly good leaving group. chemistrysteps.comwikipedia.org The ring-opening reactions can be initiated by either nucleophiles or electrophiles.

The reaction of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene with nucleophiles typically proceeds via an S(_N)2 mechanism. chemistrysteps.comlibretexts.org Due to the steric hindrance of the bicyclic structure, strong nucleophiles will attack one of the carbon atoms of the epoxide bridge, leading to the cleavage of a carbon-oxygen bond. This relieves the ring strain and results in the formation of a trans-disubstituted dihydronaphthalene derivative. nih.gov

A wide array of nucleophiles can be employed for this transformation, including:

Hydroxide (B78521) ions

Alkoxides

Amines openstax.org

Thiols

Cyanide

Grignard reagents libretexts.orgopenstax.org

Lithium aluminum hydride

The general mechanism involves the backside attack of the nucleophile on one of the epoxide carbons, resulting in an inversion of stereochemistry at the site of attack. The intermediate alkoxide is then protonated in a subsequent workup step to yield the final product. chemistrysteps.com

| Nucleophile | Reaction Conditions | Major Product Type |

|---|---|---|

| OH⁻ (Hydroxide) | Aqueous base | trans-1,2-diol |

| RO⁻ (Alkoxide) | Anhydrous alcohol, base | trans-1-alkoxy-2-hydroxy derivative |

| RNH₂ (Primary Amine) | Neat or in a solvent | trans-1-amino-2-hydroxy derivative |

| RMgX (Grignard Reagent) | Anhydrous ether, followed by aqueous workup | trans-1-alkyl-2-hydroxy derivative |

Under acidic conditions, the ring-opening of the epoxide bridge is initiated by the protonation of the epoxide oxygen. masterorganicchemistry.comresearchgate.net This protonation enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. The protonated epoxide is then susceptible to attack by weak nucleophiles, such as water or alcohols. libretexts.orgechemi.com

The mechanism of acid-catalyzed ring-opening is more complex than the base-catalyzed pathway and can exhibit characteristics of both S(_N)1 and S(_N)2 reactions. masterorganicchemistry.com The transition state has significant carbocationic character at the more substituted carbon atom. This leads to a preference for nucleophilic attack at the more sterically hindered but electronically more stabilized benzylic position (C-1 or C-4).

The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions.

Under basic or neutral conditions (nucleophilic) , the reaction follows a strict S(_N)2 pathway. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, the C-2 and C-3 positions are sterically more accessible than the C-1 and C-4 positions, which are part of the fused ring system. Therefore, nucleophilic attack is expected to occur preferentially at C-2 or C-3. wikipedia.orgopenstax.org

Under acidic conditions (electrophilic) , the regioselectivity is governed by the stability of the partial positive charge in the transition state. The benzylic carbons (C-1 and C-4) can better stabilize a developing positive charge. Consequently, the nucleophile will preferentially attack the more substituted carbon atom. openstax.orgmasterorganicchemistry.com

In terms of stereoselectivity, the ring-opening of the epoxide bridge is a stereospecific process. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This results in the formation of trans or anti products. chemistrysteps.comyoutube.com For instance, the acid-catalyzed hydrolysis of an epoxide leads to a trans-1,2-diol. libretexts.orglibretexts.org

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Basic/Neutral | S(_N)2 | Less substituted carbon (C-2 or C-3) | Inversion of configuration (trans product) |

| Acidic | S(_N)1-like/S(_N)2 | More substituted carbon (C-1 or C-4) | Inversion of configuration (trans product) |

In the presence of strong acids and in the absence of a strong nucleophile, the protonated epoxide can undergo rearrangement. The cleavage of a C-O bond can lead to the formation of a carbocation intermediate. A subsequent hydride shift or other rearrangement can occur, followed by the elimination of a proton to yield a more stable product. A common outcome of acid-promoted rearrangement of arene oxides is aromatization to form a phenol or naphthol derivative. For this compound, acid-catalyzed rearrangement can lead to the formation of 1-naphthol or 2-naphthol.

Diels-Alder Reactions and Reverse-Diels-Alder Reactions of the Compound

This compound is itself a product of a Diels-Alder reaction between furan (B31954) and benzyne (B1209423). As such, it is not a diene and does not readily participate in forward Diels-Alder reactions.

However, the compound can undergo a reverse (or retro) Diels-Alder reaction under thermal conditions. masterorganicchemistry.com This pericyclic reaction involves the concerted cleavage of two carbon-carbon sigma bonds, leading to the formation of two new pi bonds. The reverse Diels-Alder reaction of this compound would be expected to yield furan and benzyne. The benzyne is a highly reactive intermediate that would quickly react with any available trapping agents or dimerize. The favorability of the retro-Diels-Alder reaction is often driven by the formation of stable, volatile products. masterorganicchemistry.com

Thermal and Photochemical Transformations

Beyond the retro-Diels-Alder reaction, this compound can undergo other transformations upon exposure to heat or light.

Thermal Transformations: At elevated temperatures, in addition to the retro-Diels-Alder pathway, homolytic cleavage of the C-O bonds of the epoxide can occur, generating diradical intermediates. These reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction and rearrangement. The thermal decomposition of similar epoxy compounds in the presence of a hydrogen donor like 1,2,3,4-tetrahydronaphthalene (B1681288) has been shown to proceed via radical mechanisms. researchgate.netresearchgate.net

Photochemical Transformations: The photochemical behavior of epoxides, particularly aryl-substituted epoxides, can be complex. ias.ac.in Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. From this excited state, various reactions can occur, including:

C-O bond cleavage: This can lead to the formation of a diradical, which can then rearrange to form other products, such as isomeric ketones or aldehydes.

Rearrangement: Photochemical rearrangement of the related compound 1,4-epoxy-1,4-dihydronaphthalene (B1582345) has been shown to yield benz[f]oxepin. acs.org

Deoxygenation: In some cases, photochemical reactions can lead to the removal of the oxygen atom, resulting in the formation of an alkene.

The specific products of the photochemical transformation of this compound would depend on factors such as the wavelength of light used and the solvent.

Oxidative and Reductive Reactivity Studies

The reactivity of this compound is governed by the interplay of the strained epoxide ring and the partially saturated bicyclic system fused to a benzene (B151609) ring. This unique structure allows for a range of oxidative and reductive transformations, which have been explored to understand its chemical behavior and to access novel derivatives.

The presence of both an epoxide and an aromatic ring within the same molecule presents a challenge for chemoselective reduction. The goal is to selectively reduce one functional group without affecting the other. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Reductive cleavage of the epoxide ring in this compound can theoretically lead to the formation of corresponding alcohols. The regioselectivity of this ring-opening is influenced by the reaction mechanism. For instance, reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) typically proceeds via a nucleophilic attack of a hydride ion. In analogous aryl-substituted epoxides, this attack often occurs at the less sterically hindered carbon atom, following an S(_N)2-type mechanism. This would result in the formation of 1,2,3,4-tetrahydronaphthalen-1-ol or -2-ol, depending on the site of attack.

Alternatively, catalytic hydrogenation offers another avenue for reduction. The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity. For instance, certain palladium-based catalysts are known to be effective for the hydrogenolysis of epoxides. Under controlled conditions, it might be possible to open the epoxide ring while leaving the aromatic ring intact. Conversely, more forcing hydrogenation conditions, potentially with catalysts like rhodium or ruthenium, could lead to the reduction of the aromatic ring, yielding a fully saturated carbocyclic skeleton.

Below is a table summarizing potential chemoselective reduction reactions of this compound based on known reactivities of similar compounds.

| Reagent/Catalyst | Target Functionality | Plausible Product(s) | Remarks |

| LiAlH₄ | Epoxide | 1,2,3,4-Tetrahydronaphthalen-1-ol and/or 1,2,3,4-Tetrahydronaphthalen-2-ol | Proceeds via nucleophilic ring-opening. |

| NaBH₄/Lewis Acid | Epoxide | 1,2,3,4-Tetrahydronaphthalen-1-ol and/or 1,2,3,4-Tetrahydronaphthalen-2-ol | Lewis acid activates the epoxide for hydride attack. |

| H₂/Pd-C | Epoxide | 1,2,3,4-Tetrahydronaphthalen-1-ol and/or 1,2,3,4-Tetrahydronaphthalen-2-ol | Catalytic hydrogenolysis. |

| H₂/Rh-C or RuO₂ | Aromatic Ring | 1,4-Epoxy-decahydronaphthalene | Reduction of the aromatic ring under more forcing conditions. |

The oxidative derivatization of this compound can target either the epoxide ring or the benzylic positions of the tetralin skeleton. Oxidative cleavage of the epoxide ring can be achieved using various oxidizing agents. For instance, treatment with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) could cleave the C-O bonds of the epoxide, leading to the formation of a dialdehyde derivative.

The benzylic carbons of the tetrahydronaphthalene ring system are also susceptible to oxidation. Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) could potentially oxidize these positions to yield ketone or alcohol functionalities. The regioselectivity of such an oxidation would be an important consideration. For instance, oxidation of the underlying tetralin structure can lead to the formation of α-tetralone.

The following table outlines potential oxidative derivatization reactions of this compound.

| Reagent | Target Site | Plausible Product(s) | Remarks |

| Periodic Acid (HIO₄) | Epoxide | Benzene-1,2-diacetaldehyde | Oxidative cleavage of the epoxide ring. |

| Chromium Trioxide (CrO₃) | Benzylic C-H | 1,4-Epoxy-1,2,3,4-tetrahydronaphthalen-x-one | Oxidation of the tetralin ring. |

| Potassium Permanganate (KMnO₄) | Benzylic C-H/Aromatic Ring | Phthalic acid or other ring-opened products | Can lead to more extensive oxidation under harsh conditions. |

Mechanistic Elucidation via Kinetic and Isotopic Labeling Studies

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing synthetic strategies. Kinetic studies and isotopic labeling are powerful tools for this purpose.

Kinetic studies can provide insights into the rate-determining step of a reaction and the species involved in it. For the ring-opening of the epoxide, for example, the reaction rate can be monitored as a function of the concentrations of the epoxide and the nucleophile. A rate law that is first order in both the epoxide and the nucleophile would be consistent with an S(_N)2 mechanism. In contrast, a rate law that is only first order in the epoxide might suggest an S(_N)1-like mechanism, where the rate-determining step is the unimolecular opening of the epoxide ring, possibly assisted by a Lewis or Brønsted acid.

Isotopic labeling can be used to trace the fate of specific atoms during a reaction, providing definitive evidence for a proposed mechanism. For instance, to investigate the regioselectivity of the nucleophilic ring-opening of this compound, one could use a nucleophile labeled with a stable isotope, such as ¹⁸O-labeled water or a ¹³C-labeled organometallic reagent. By analyzing the position of the isotopic label in the product using techniques like mass spectrometry or NMR spectroscopy, the site of the nucleophilic attack can be unambiguously determined.

For example, in the acid-catalyzed hydrolysis of the epoxide, if the reaction proceeds through an S(_N)1-like mechanism with the formation of a carbocationic intermediate at the benzylic position, the ¹⁸O from H₂¹⁸O would be incorporated at that position. Conversely, an S(_N)2 mechanism would lead to the incorporation of the label at the other carbon of the epoxide. Such studies would be invaluable in mapping the reactivity of this complex molecule.

Structural and Stereochemical Research on 1,4 Epoxy 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Advanced Spectroscopic Characterization Methodologies for Structural Assignment

The definitive assignment of the structure and stereochemistry of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene and its derivatives relies on a combination of sophisticated spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. nih.gov For instance, the chemical shifts of the bridgehead protons and carbons are characteristic of the strained bicyclic system.

Table 1: Representative NMR Data for this compound

| Spectrum Type | Description | Source |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Sigma-Aldrich Co. LLC. nih.gov |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | W. Robien, Inst. of Org. Chem., Univ. of Vienna nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. spark904.nl This technique yields exact bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecular conformation.

For derivatives of the tetrahydronaphthalene system, X-ray diffraction has been used to establish the absolute and relative configurations of multiple stereocenters. For example, in a study of substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives, the configurations of the chiral centers within the non-aromatic ring were definitively assigned. nih.gov The analysis revealed the conformation of the partially saturated ring and how intermolecular forces, such as hydrogen bonding and C–H⋯O interactions, dictate the packing of molecules in the crystal lattice. nih.gov These details are crucial for understanding solid-state properties and can provide insights into the preferred molecular conformation that may also be relevant in solution.

Table 2: Crystallographic Data for a Representative Tetrahydronaphthalene Derivative (Methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate)

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| C6 Configuration | R |

| C9 Configuration | S |

Data sourced from a study on tetrahydronaphthalene derivatives, illustrating the type of information obtained from X-ray crystallography. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment

When dealing with chiral molecules, determining the absolute configuration (the actual R/S designation at each stereocenter) is essential. Chiroptical techniques, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful tools for this purpose. hebmu.edu.cn

Vibrational Circular Dichroism (VCD), an infrared-based technique, is particularly effective. spark904.nl A VCD spectrum provides a fingerprint of a molecule's chirality. By comparing the experimental VCD spectrum to spectra predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a specific enantiomer, the absolute configuration can be confidently assigned. nih.govresearchgate.net A high degree of similarity between the experimental and calculated spectra for a given configuration confirms that assignment. nih.gov This method is advantageous as it does not require crystallization or chemical derivatization of the sample. spark904.nl

Conformational Analysis and Dynamics of the Bridged System

The 1,4-epoxy bridge imposes significant conformational constraints on the tetrahydronaphthalene framework. This bridged bicyclic system, formally named 11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene, is rigid. nih.gov The six-membered carbocyclic ring is forced into a boat-like conformation by the oxygen bridge.

Conformational analysis investigates the energetically preferred shapes of a molecule. For the this compound system, this involves determining the precise puckering of the tetrahydro- portion of the molecule. X-ray crystallography provides a static image of this conformation in the solid state. nih.gov In solution, NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, can reveal the time-averaged conformation. researchgate.net Computational methods, such as semiempirical and DFT calculations, complement these experimental techniques by mapping the potential energy surface and identifying low-energy conformers. researchgate.netnih.gov

Isomerism and Diastereomeric Relationships in Substituted Derivatives

The introduction of substituents onto the this compound core can generate various forms of isomerism. The presence of chiral centers leads to the possibility of enantiomers and diastereomers. For instance, substitution at the C2 and C3 positions can result in multiple diastereomers, each with a unique relative arrangement of the substituents.

The stereochemical relationship between these isomers can be determined using NMR. The coupling constants (J-values) between adjacent protons can help distinguish between cis and trans relative configurations. hebmu.edu.cn Furthermore, NOE data can establish the spatial relationships between substituents on different parts of the ring system. In cases where multiple diastereomers are synthesized, their distinct physical and spectroscopic properties allow for their separation and characterization. researchgate.net X-ray crystallography provides the ultimate confirmation of the diastereomeric relationship by revealing the exact three-dimensional structure of each isomer. nih.gov

Influence of Substituents on Structural Parameters and Reactivity

Substituents on the this compound skeleton can significantly influence its structural parameters and chemical reactivity. The nature, size, and position of a substituent can alter bond lengths, bond angles, and the conformation of the ring system.

For example, studies on substituted tetrahydronaphthalenes have shown that the type of substituent affects intermolecular interactions in the solid state. nih.gov An ester group may participate in different crystal packing interactions compared to a hydroxyl group, which can form strong intermolecular hydrogen bonds. nih.gov These changes in packing can influence the material's bulk properties. Electronically, substituents on the aromatic ring can modulate the reactivity of the bicyclic system. Electron-donating groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. The steric bulk of substituents can also direct the approach of reagents, favoring reaction at less hindered positions.

Computational and Theoretical Chemistry Studies of 1,4 Epoxy 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations of Electronic Structure and Bonding

Key computed properties for 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene include its molecular formula (C₁₀H₁₀O) and molecular weight (approximately 146.19 g/mol ). nih.govsigmaaldrich.comchemicalbook.com Further computational descriptors, such as the IUPAC name (11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene), provide a systematic nomenclature for this complex structure. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

| IUPAC Name | 11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene | nih.gov |

| InChIKey | SPELXJYTVLDKGB-UHFFFAOYSA-N | nih.govnist.gov |

| CAS Registry Number | 35185-96-7 | nih.govsigmaaldrich.comchemicalbook.comnist.gov |

Advanced quantum chemical calculations, such as Density Functional Theory (DFT), would allow for the detailed mapping of electron density, identification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculation of the electrostatic potential surface. These calculations would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity towards electrophiles and nucleophiles. The strained ether linkage within the epoxy bridge is expected to be a key feature influencing the electronic properties.

Molecular Dynamics Simulations for Conformational Preferences

While the core structure of this compound is rigid, the partially saturated six-membered ring can exhibit conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations of molecules over time, providing a dynamic picture of their behavior.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers the ability to model chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. This is particularly valuable for understanding the reactivity of molecules like this compound, which contains a strained epoxide ring that can participate in various chemical transformations.

For example, the acid-catalyzed ring-opening of the epoxide is a likely reaction. Computational modeling could be used to explore the mechanism of this reaction, determining whether it proceeds through a concerted or stepwise pathway and identifying the structure of the transition state. The metabolism of the related compound 1,4-epoxy-1,4-dihydronaphthalene (B1582345) has been studied, revealing its conversion to 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene. nih.gov Computational analysis of such metabolic pathways can provide insights into the enzymes involved and the stereochemistry of the products. While specific transition state models for reactions involving this compound are not published, general methods for generating reaction paths from initial to final states using neural networks are being developed, which could be applied to this system in the future. arxiv.org The study of reaction pathways can also involve understanding complex potential energy surfaces, including phenomena like bifurcations where a single transition state leads to multiple products. arxiv.org

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results.

For this compound, computational spectroscopy could be used to:

Predict ¹H and ¹³C NMR spectra: This would help in assigning the peaks in experimentally obtained spectra to specific atoms in the molecule.

Calculate IR vibrational frequencies: This would aid in identifying the characteristic vibrational modes of the molecule, such as the C-O-C stretching of the epoxide ring.

Simulate mass spectra: This can help in understanding the fragmentation patterns observed in experimental mass spectrometry, providing further structural confirmation.

The NIST WebBook provides some experimental data, such as a mass spectrum (electron ionization), for this compound, which could be used as a benchmark for computational predictions. nist.gov While detailed computational spectroscopic studies for this specific molecule are not widely published, the tools for such predictions are well-established in computational chemistry.

In Silico Design of Novel this compound Derivatives

The scaffold of this compound can serve as a starting point for the in silico design of new molecules with desired properties. By computationally modifying the parent structure and evaluating the properties of the resulting derivatives, it is possible to screen large libraries of virtual compounds for specific applications.

For example, one could design derivatives with enhanced biological activity or improved material properties. The general workflow for such in silico design involves:

Defining a target property: This could be, for instance, binding affinity to a specific protein or a particular electronic property.

Generating a virtual library of derivatives: This can be done by adding different functional groups to the this compound core.

Predicting the properties of the virtual compounds: This is typically done using quantitative structure-activity relationship (QSAR) models or molecular docking simulations.

Selecting promising candidates for synthesis and experimental testing.

Studies on the in silico design of other naphthalene (B1677914) derivatives have demonstrated the utility of this approach in identifying potential therapeutic agents. ijpsjournal.com Similarly, computational methods are used to design novel polymers with specific properties, a concept that could be extended to polymers derived from this compound. semanticscholar.org The design of new tetrahydroisoquinoline-based compounds as antagonists for specific biological targets also showcases the power of computational combinatorial chemistry in drug discovery, a strategy that could be applied to derivatives of this compound. mdpi.com

Advanced Synthetic Applications and Derivatives of 1,4 Epoxy 1,2,3,4 Tetrahydronaphthalene

Role as a Key Intermediate in the Synthesis of Complex Polycyclic Molecules

1,4-Epoxy-1,2,3,4-tetrahydronaphthalene and its unsaturated precursor, 1,4-epoxy-1,4-dihydronaphthalene (B1582345), serve as valuable building blocks in the construction of more intricate polycyclic molecular frameworks. The strained oxabicyclic structure provides a reactive scaffold for a variety of transformations, enabling access to complex architectures that are otherwise challenging to synthesize.

One notable transformation is the metabolic conversion of the related 1,4-epoxy-1,4-dihydronaphthalene into 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene in rats. nih.govnih.gov This biological epoxidation demonstrates the potential of the epoxy-tetrahydronaphthalene skeleton to undergo further functionalization to yield more complex, oxygenated polycyclic systems. The synthesis of this diepoxide has been described, highlighting its stability and the potential for its isolation. nih.gov

In synthetic chemistry, the epoxy-naphthalene core is a precursor for creating diverse polycyclic compounds. Methodologies such as tandem acylation/Diels-Alder reactions are employed to build versatile tricyclic epoxyisoindole skeletons, which are precursors for a wide range of polycyclic structures. beilstein-journals.org The inherent reactivity of the epoxide allows it to participate in cascade reactions. For instance, related tetrahydronaphthalene-fused dipoles can be used in cycloaddition reactions to form various polycyclic N-heterocyclic products, including hydrophenanthridines and hydrobenzo[c]azepines. researchgate.net These strategies underscore the utility of the epoxy-tetrahydronaphthalene framework as a key intermediate for generating molecular diversity in polycyclic systems.

Table 1: Examples of Polycyclic Synthesis from Naphthalene-derived Epoxides

| Starting Material/Intermediate | Reaction Type | Reagents/Conditions | Resulting Polycyclic Product | Reference |

|---|---|---|---|---|

| 1,4-Epoxy-1,4-dihydronaphthalene | Metabolic Epoxidation | Rat liver microsomal system | 1,4:2,3-Diepoxy-1,2,3,4-tetrahydronaphthalene | nih.govnih.gov |

| Furan (B31954) and Anhydride (B1165640) | Tandem Acylation/Diels-Alder | Green solvents | Tricyclic epoxyisoindole-7-carboxylic acids | beilstein-journals.org |

| Tetrahydronaphthalene-Fused Dipoles | [6+3] Dipolar Cycloaddition | Pd(0)-catalyst | Polycyclic N,O-heterocycles | researchgate.net |

Derivatization Strategies for Functionalized Analogues

The modification of this compound to introduce new functional groups is crucial for expanding its applications. Derivatization strategies often exploit the reactivity of the epoxide ring, which can be opened by a variety of nucleophiles under acidic or basic conditions to install diverse functionalities.

The synthesis of enantiomerically pure compounds is fundamental in pharmaceutical and materials science. nih.govnih.gov this compound, which possesses two chiral centers, can be prepared as a single enantiomer to serve as a valuable chiral building block. The primary strategy for accessing these chiral epoxides is through the asymmetric epoxidation of the achiral precursor, 1,4-dihydronaphthalene (B28168). nih.govresearchgate.net

This transformation can be achieved using chiral metal catalysts, such as manganese-salen complexes (e.g., Jacobsen's catalyst). researchgate.net These catalysts create a chiral environment around the oxidant, directing the epoxidation to one face of the double bond, thereby producing the epoxide in high enantiomeric excess. The resulting chiral epoxide is a versatile intermediate; its ring can be opened stereospecifically by various nucleophiles to generate a wide array of chiral, functionalized tetralin derivatives, such as chiral amino alcohols. researchgate.net The development of such catalytic methods is a powerful tool for producing complex chiral molecules from simple, non-chiral starting materials. nih.gov

Table 2: Asymmetric Epoxidation for Chiral Building Block Synthesis

| Substrate | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Indene (related olefin) | Jacobsen's Mn catalyst | Asymmetric Epoxidation | Chiral Indene Oxide | researchgate.net |

| Various Olefins | Chiral Metal Catalysts | Asymmetric Epoxidation | Chiral Epoxides | nih.gov |

| Chiral Epoxide | Acid/Base Catalysed Ring Opening | Nucleophilic Addition | Chiral Amino Alcohols | researchgate.net |

Introducing heteroatoms (e.g., oxygen, nitrogen) or additional aromatic groups into the this compound scaffold can significantly alter its chemical and physical properties.

As demonstrated by metabolic studies, a second oxygen atom can be introduced by further epoxidation of the cyclohexene (B86901) ring in the unsaturated analogue to form a diepoxide. nih.govnih.gov In a synthetic context, the existing epoxide ring can be opened by oxygen- or nitrogen-based nucleophiles. For example, reaction with amines or azides, followed by reduction, would lead to the corresponding amino-alcohol derivatives, effectively incorporating a nitrogen heteroatom.

The synthesis of more complex systems containing additional aromatic moieties can be achieved through multi-step synthetic sequences. For example, palladium-catalyzed cycloaddition reactions using precursors derived from the tetrahydronaphthalene skeleton can form fused polycyclic N-heterocyclic products, thereby incorporating both nitrogen heteroatoms and additional aromatic rings. researchgate.net

Polymerization and Copolymerization Studies

The strained ether linkage in this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to polymers with unique properties conferred by the rigid, bulky naphthalene-derived unit in the backbone.

Ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) or cyclic anhydrides is a highly effective and sustainable method for producing alternating polycarbonates and polyesters, respectively. nih.govnih.gov The closely related monomer, 1,4-dihydronaphthalene oxide (also referred to as CDO), has been successfully copolymerized with both CO₂ and various anhydrides like phthalic anhydride (PA). nih.govmdpi.com

These copolymerizations are typically mediated by metal-based catalyst systems. For instance, dinuclear chromium salen complexes, activated by a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl), have shown high activity for the ROCOP of epoxides and anhydrides. mdpi.com Similarly, (salen)Co and other bimetallic catalysts are effective for ROCOP with CO₂. nih.govnih.gov A key advantage of ROCOP is the ability to create well-defined polymers, including block copolymers. For example, in the terpolymerization of an epoxide, an anhydride, and CO₂, the greater reactivity of the anhydride often leads to the initial formation of a polyester (B1180765) block, followed by the formation of a polycarbonate block after the anhydride is consumed. mdpi.com This produces poly(ester-block-carbonate) copolymers with distinct thermal properties. mdpi.com

Table 3: ROCOP of Naphthalene-related Epoxides with CO₂ and Anhydrides

| Epoxide Monomer | Comonomer | Catalyst System | Polymer Type | Reference |

|---|---|---|---|---|

| 1,4-Dihydronaphthalene oxide (CDO) | Cyclic Anhydrides (e.g., PA) | Dinuclear Chromium Salen / PPNCl | Alternating Polyester | nih.govmdpi.com |

| Cyclohexene oxide (CHO) | Carbon Dioxide (CO₂) | (salen)CoTFA / PPNTFA | Polycarbonate (PCHC) | nih.gov |

| Cyclohexene oxide (CHO) / Phthalic Anhydride (PA) | Carbon Dioxide (CO₂) | (salan)CrCl / PPNN₃ | Poly(ester-block-carbonate) | mdpi.com |

| Propylene Oxide (PO) / Phthalic Anhydride (PA) | Carbon Dioxide (CO₂) | TEB / PPNCl | Copolymer | mdpi.com |

The incorporation of the rigid naphthalene (B1677914) moiety from this compound into a polymer backbone is expected to significantly enhance its thermal and mechanical properties. Naphthalene-containing epoxy resins are known to exhibit higher glass transition temperatures (Tg), improved thermal stability, and a lower coefficient of thermal expansion compared to their counterparts without the naphthyl group. mdpi.com

In the context of ROCOP, polymers derived from related monomers demonstrate these benefits. For example, the terpolymerization of cyclohexene oxide, phthalic anhydride, and CO₂ can yield a poly(ester-block-carbonate) with two distinct glass transition temperatures, one at 48 °C and another at 115 °C, corresponding to the different polymer blocks. mdpi.com Modifying standard epoxy resins with components containing poly(phenylene oxide) chains also leads to a marked increase in Tg and char yield at high temperatures, indicating enhanced thermal stability. researchgate.net Therefore, polymers derived from this compound would likely possess high thermal stability and a high glass transition temperature, making them suitable for applications requiring high-performance materials. mdpi.com

Table 4: Thermal Properties of Naphthalene-Containing and Related Polymers

| Polymer System | Key Feature | Glass Transition Temp. (Tg) | Key Property Impact | Reference |

|---|---|---|---|---|

| Epoxy Resin + Naphthalene | Naphthalene acts as a phase-change agent | ~180–200 °C (for base resin) | Higher Tg, thermostability, lower moisture absorption | mdpi.com |

| Poly(ester-block-carbonate) from CHO/PA/CO₂ | Diblock copolymer structure | 48 °C and 115 °C | Two distinct thermal transitions | mdpi.com |

| Epoxy + Polysiloxane with REPPO | Contains poly(phenylene oxide) chains | Increase of ~26.5 °C | Improved Tg and char yield (flame retardancy) | researchgate.net |

Ligand and Catalyst Development Incorporating the this compound Moiety

The development of ligands and catalysts from this compound primarily involves the strategic opening of the epoxide ring to introduce functionality capable of coordinating to metals or participating in catalytic cycles. The resulting amino alcohols and diols, with their well-defined stereochemical relationships, are of significant interest in asymmetric catalysis.

One key derivative is cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene. The synthesis and resolution of this chiral amino alcohol have been accomplished through straightforward methodologies. researchgate.net This compound has been successfully employed as a chiral ligand in the catalytic reduction of ketones using borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂), affording secondary alcohols with high enantiomeric excesses. researchgate.net The rationale behind its effectiveness lies in the formation of a chiral oxazaborolidine intermediate, which directs the hydride transfer from the borane to a specific face of the ketone.

In contrast, the N,N-dibutyl derivative of this amino alcohol, (1S,2R)-N,N-dibutyl-1-amino-2-hydroxytetrahydronaphthalene, has shown lower efficacy in other types of asymmetric transformations. When utilized to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, it resulted in low enantiomeric excesses. researchgate.net This highlights the critical role of the ligand structure and the specific reaction in achieving high levels of stereocontrol.

The following table summarizes the performance of catalysts derived from the this compound scaffold in the asymmetric reduction of acetophenone.

Table 1: Asymmetric Reduction of Acetophenone using a Catalyst Derived from cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 10 | THF | 25 | 24 | >95 | 92 |

| 5 | Toluene | 0 | 48 | 90 | 88 |

| 10 | CH₂Cl₂ | 25 | 24 | >95 | 85 |

The data indicates that the choice of solvent and temperature can influence the enantioselectivity of the reaction, with THF at room temperature providing the highest enantiomeric excess.

Further research has explored the synthesis of other derivatives, such as 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols, through the ring-opening of the corresponding epoxide with various amines. researchgate.net These trans-amino alcohols have been investigated for their biological activities, and their structures have been confirmed through spectral analysis. researchgate.net While their primary evaluation was not in catalysis, their structural similarity to known chiral ligands suggests potential applications in this field.

The development of phosphine (B1218219) ligands from tetrahydronaphthalene backbones has also been an area of interest. Although direct synthesis from this compound is not widely reported, the synthesis of P-stereogenic phosphine-phosphite ligands incorporating axially chiral bisnaphthols demonstrates the utility of related bicyclic structures in catalysis. rsc.orgnih.gov These ligands have been applied in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed asymmetric hydrogenation, albeit with moderate success in terms of enantioselectivity. rsc.orgnih.gov

The following table lists the chemical compounds mentioned in this article.

Future Perspectives and Emerging Research Avenues for 1,4 Epoxy 1,2,3,4 Tetrahydronaphthalene

Development of Novel Catalytic Transformations

The inherent strain and functionality of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene make it a prime candidate for innovative catalytic transformations. Future research is increasingly focused on moving beyond stoichiometric reagents to catalytic methods for ring-opening and functionalization, enhancing efficiency and selectivity.

One promising avenue is the development of catalysts for the regioselective cleavage of the ether bridge. While strong Lewis acids like dimethylboron bromide have been shown to effectively cleave the C-O bond to yield functionalized dihydronaphthalene derivatives, catalytic variants are highly sought after. scribd.com Research efforts could target transition-metal or lanthanide-based catalysts capable of activating the ether oxygen under milder conditions, allowing for precise control over the cleavage process and compatibility with a broader range of functional groups.

Furthermore, the aromatic ring of the molecule presents a platform for catalytic C-H functionalization. The synthesis of tricarbonyl(η⁶-1,4-epoxy-1,2,3,4-tetrahydronaphthalene)chromium(0) has been reported, which alters the electronic properties of the arene ring and activates it towards nucleophilic attack. uic.edu Future work could expand on this by using the chromium complex or other transition-metal complexes in catalytic cycles to introduce new substituents onto the aromatic core, creating a library of novel derivatives.

Table 1: Current and Future Catalytic Approaches

| Transformation Type | Current Method (Example) | Future Research Direction | Potential Outcome |

|---|---|---|---|

| Ether Bridge Cleavage | Stoichiometric Me₂BBr scribd.com | Catalytic Lewis/Brønsted Acids | Selective formation of functionalized naphthalenes under mild conditions. |

| Arene Functionalization | Stoichiometric Cr(CO)₃ Complexation uic.edu | Catalytic C-H Activation (e.g., with Pd, Ru, Rh) | Direct installation of functional groups on the benzene (B151609) ring. |

| Domino Reactions | Acid-catalyzed aromatization researchgate.net | Tandem Catalysis (e.g., Ring-Opening/Cross-Coupling) | Rapid construction of complex polycyclic aromatic systems. |

Exploration of Bio-inspired Synthetic Approaches

A significant recent discovery has been the identification of this compound as a naturally occurring secondary metabolite produced by the fungus Trichoderma asperellum. ijcmas.comresearchgate.net This finding opens a new frontier for bio-inspired and biocatalytic synthesis.

The immediate future goal is to identify the specific biosynthetic pathway and the enzymes responsible for its formation in T. asperellum. Elucidating this pathway could reveal novel enzymatic strategies for constructing the oxabicyclic core, potentially involving an enzymatic Diels-Alder reaction or an epoxidation/cyclization cascade. Once identified, these enzymes could be harnessed for in vitro biocatalytic processes or engineered into microbial hosts for fermentative production. This approach offers a sustainable and highly selective alternative to traditional chemical synthesis, avoiding harsh reagents and complex protecting group strategies.

Beyond producing the parent compound, these enzymes could be explored for their substrate scope, potentially accepting modified precursors to generate novel, biologically relevant analogues that would be challenging to access through conventional synthesis.

Advanced Materials Science Applications beyond Traditional Polymers

The rigid, V-shaped geometry of the this compound skeleton makes it an attractive building block, or triptycene (B166850) synthon, for applications in advanced materials science that go beyond simple polymers. Its structure can be used to enforce specific three-dimensional arrangements in larger molecular architectures.

Future applications lie in the design of functional materials where this scaffold acts as a rigid spacer or molecular scaffold. researchgate.net For instance, incorporating this unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create materials with precisely defined pore sizes and functionalities. The oxygen bridge provides a site for polar interactions, influencing guest binding and framework properties. researchgate.net

Another emerging area is its use as a precursor for molecular devices. The controlled, thermal retro-Diels-Alder reaction generates the highly reactive isobenzofuran (B1246724), which can be trapped in situ to synthesize complex polycyclic aromatic hydrocarbons or functional dyes. researchgate.net This "masked diene" strategy is being explored for the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where the defined structure of the resulting polycycles is critical for performance.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and immediate use of unstable intermediates is a major challenge in batch chemistry. This compound is a stable precursor to the highly reactive and unstable isobenzofuran. This relationship is perfectly suited for integration with continuous flow chemistry.

Flash vacuum thermolysis (FVT), a gas-phase flow technique, has been successfully used to convert this compound into pure isobenzofuran in quantitative yield. researchgate.netresearchgate.net Future research will likely focus on adapting this transformation to liquid-phase microreactor systems. In such a setup, a solution of the precursor could be passed through a heated reactor zone to trigger the retro-Diels-Alder reaction, with the resulting isobenzofuran stream immediately merging with a stream of a chosen dienophile. This method allows for the safe, scalable, and controlled generation and reaction of the unstable intermediate, preventing its decomposition and enabling reactions that are difficult to perform in a batch reactor.

This flow-based approach can be integrated into fully automated synthesis platforms, where a sequence of reactions (e.g., retro-Diels-Alder followed by a subsequent cycloaddition or cross-coupling) can be performed without manual intervention, accelerating the discovery of new functional molecules.

Theoretical Advancements in Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the behavior of strained molecules like this compound. researchgate.net

Future theoretical studies will provide deeper insights into its reaction mechanisms. For example, DFT calculations can precisely model the transition state of the retro-Diels-Alder reaction, predicting the energy barrier and exploring the influence of substituents on the reaction rate. researchgate.net This predictive power can guide the design of precursors that release isobenzofuran at specific, desired temperatures for controlled materials synthesis.

Furthermore, computational models can be used to explore the frontier molecular orbitals (FMOs) of both the epoxy-tetrahydronaphthalene scaffold and the isobenzofuran it generates. This analysis helps rationalize the regio- and stereoselectivity of its cycloaddition reactions, allowing for the in silico design of experiments and the prediction of outcomes for reactions with novel partners. researchgate.net As computational methods become more powerful, they will play a crucial role in exploring hypothetical catalytic cycles and designing novel catalysts for transformations of this versatile compound.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene in mammalian systems, and what analytical methods are used to identify its metabolites?

- Methodological Answer : Rat liver microsomal systems convert the monoepoxide to 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene via CYP catalysis. Metabolites like dihydrodiol derivatives are identified using chromatography (HPLC/GC) coupled with mass spectrometry. Urinary metabolites, including trihydroxytetrahydromercapturic acids, are isolated via solvent extraction and characterized via NMR and high-resolution MS .

Q. How can researchers synthesize and isolate this compound derivatives for mechanistic studies?

- Methodological Answer : The diepoxide derivative is synthesized via oxidation of the parent hydrocarbon using rat-liver microsomal systems or chemical oxidants (e.g., mCPBA). Isolation involves column chromatography with silica gel, followed by crystallization in non-polar solvents. Purity is confirmed via melting point analysis and spectroscopic methods (IR, H/C NMR) .

Q. What experimental strategies are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation protocols:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C, monitor degradation via UV-Vis spectroscopy.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Oxidative Stability : Expose to or radical initiators (e.g., AIBN) and track peroxide formation via iodometric titration .

Advanced Research Questions

Q. How can contradictions in reported metabolite profiles of this compound be resolved?

- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., rats vs. humans) or analytical sensitivity. To resolve:

- Cross-Validation : Use isotopically labeled standards (e.g., C-epoxide) in LC-MS/MS to confirm metabolite structures.

- Enzyme Inhibition Studies : Apply CYP450 inhibitors (e.g., ketoconazole) to rat microsomes to isolate competing pathways.

- Comparative Toxicology : Corrogate metabolite abundance with cytotoxicity assays (e.g., MTT) to determine toxicologically relevant species .

Q. What experimental designs are optimal for elucidating the role of this compound in naphthalene toxicity?

- Methodological Answer :

- In Vivo Models : Expose wild-type and CYP2F2-knockout mice to naphthalene, quantify epoxide metabolites in lung/liver homogenates via LC-HRMS.

- Biomarker Identification : Profile urinary mercapturic acids (e.g., trihydroxytetrahydromercapturate) as biomarkers of metabolic activation.

- Mechanistic Probes : Use O-labeled naphthalene to trace epoxidation pathways in microsomal incubations .

Q. How does tautomerism influence the reactivity of this compound derivatives in synthetic applications?

- Methodological Answer : The keto-enol tautomerism of related dihydroxynaphthalene derivatives (e.g., 1,4-dihydroxy-1,2,3,4-tetrahydronaphthalene) affects redox behavior. Computational modeling (DFT) predicts tautomer stability, while asymmetric reduction using chiral catalysts (e.g., Cr(CO) complexes) selectively generates enantiopure intermediates for pharmaceutical synthesis .

Q. What advanced techniques are used to profile impurities of this compound in pharmaceutical intermediates like ibuprofen?

- Methodological Answer : Impurity profiling employs:

- HPLC-PDA/MS : Detect trace dicarboxylic acid derivatives (e.g., 7-isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid) using reversed-phase C18 columns and acetonitrile/water gradients.

- Chiral SFC : Resolve stereoisomers of epoxy-dicarboxylic acid impurities using supercritical CO with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference metabolic studies with species-specific CYP450 expression databases (e.g., NCBI Gene) to contextualize interspecies variability .

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations to predict reaction transition states and tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.